molecular formula C21H29NO4 B1197337 2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine CAS No. 33978-72-2

2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine

Cat. No. B1197337
CAS RN: 33978-72-2
M. Wt: 359.5 g/mol
InChI Key: OXZMQFKVNVQMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of 2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine and related compounds has been a subject of study due to their potential medical applications. For instance, a study on the synthesis of 4-thio-substituted [2-(2,5-Dimethoxyphenyl)ethyl]amines is presented, focusing on the structural requirements for their activity as ligands (Trachsel, 2003).
  • Another study discusses the synthesis of a medical intermediate molecule, 2,5-dimethoxy-4-ethylthio-benzeneethanamine, demonstrating a method for its preparation from 1,4-dimethoxybenzene (Zhimin, 2003).

Molecular Structure Analysis

  • The molecular structure of related compounds has been analyzed in various studies. For instance, the absolute configuration of glycerol derivatives, including 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane, was studied to understand their role as alpha-adrenergic antagonists (Nelson et al., 1979).

Chemical Reactions and Properties

  • Research on 2-(3,4-Dimethoxyphenyl)ethylamine derivatives has explored their antiulcer activities, highlighting the chemical reactions involved in synthesizing these derivatives and their biological properties (Hosokami et al., 1992).

Physical Properties Analysis

  • The physical properties of similar compounds have been studied, such as in the synthesis, crystal growth, structural evaluation, and nonlinear optical analysis of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. This study provides insights into the physical characteristics of these types of molecules (Dhandapani et al., 2017).

Chemical Properties Analysis

  • The chemical properties of related compounds have been explored in depth. For example, a study on the synthesis and NMR characterization of ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl] phenoxyacetate details the chemical structure and properties of this compound, which is closely related to 2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine (Bao-lin, 2007).

Scientific Research Applications

1. Neurotransmitter Analogs and Schizophrenia Research

Studies have explored the synthesis of O-Methylated analogs of catecholamine neurotransmitters, including 2-(3,4-Dimethoxyphenyl)ethylamine derivatives, for potential links to schizophrenia. This research stems from hypotheses concerning neurotransmitter imbalances in schizophrenia patients (Butterick & Unrau, 1974).

2. Chemical Synthesis and Bromination Methods

The compound has been used as a starting point in chemical synthesis, such as in the bromination of aromatic ethers. This demonstrates its utility in developing new chemical synthesis methods (Xu Yong-nan, 2012).

3. Antiulcer Activity

A series of acyl derivatives of 2-(3,4-Dimethoxyphenyl)ethylamine have been synthesized and evaluated for their antiulcer activities. These studies provide insights into potential therapeutic applications for related compounds (Hosokami et al., 1992).

4. Molecular Imprinting for Separation Applications

The creation of molecularly imprinted polymers using 2-(3,4-Dimethoxyphenyl)ethylamine as a template has shown effectiveness in separating specific molecules like dopamine, demonstrating its potential in analytical chemistry (Luliński & Maciejewska, 2012).

5. Novel Synthesis Technologies

New synthesis technologies for derivatives of this compound have been explored, highlighting its relevance in advancing synthetic methodologies and potential for large-scale industrial production (S. Lan-xiang, 2011).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4/c1-22(12-10-16-6-8-18(23-2)20(14-16)25-4)13-11-17-7-9-19(24-3)21(15-17)26-5/h6-9,14-15H,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZMQFKVNVQMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955556
Record name 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine

CAS RN

33978-72-2
Record name N,N-bis(3,4-dimethoxyphenethyl)-N-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033978722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine
Reactant of Route 5
Reactant of Route 5
2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(3,4-Dimethoxyphenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]-n-methylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.